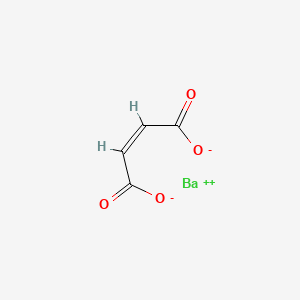

barium(2+);(Z)-but-2-enedioate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

29202-49-1 |

|---|---|

分子式 |

C4H2BaO4 |

分子量 |

251.38 g/mol |

IUPAC名 |

barium(2+);(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |

InChIキー |

YXUUWXPIZZLNIO-ODZAUARKSA-L |

異性体SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |

正規SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |

製品の起源 |

United States |

Catalysis by the Intact Barium Maleate Structure:

Barium maleate (B1232345) has been characterized as a two-dimensional (2D) coordination polymer. researchgate.net This layered structure could inherently possess catalytically active sites. The mechanism would likely involve the following aspects:

Lewis Acidity of Barium Centers: The Ba²⁺ ions within the crystal lattice can act as Lewis acid sites. These positively charged centers can attract and polarize substrate molecules, facilitating bond-breaking and bond-forming processes. The coordination environment of the barium ions, dictated by the maleate ligands, would modulate the strength and accessibility of these Lewis acid sites.

Role of Maleate Ligand: The carboxylate groups of the maleate ligand could participate in catalytic cycles. They might act as Brønsted-Lowry bases, abstracting protons from substrates, or they could be involved in hydrogen bonding interactions that orient the reactants favorably for a reaction to occur at the barium center. The carbon-carbon double bond in the maleate ligand also introduces electronic features that could influence the catalytic properties of the metal center.

Catalysis Via In Situ Formed Species from Thermal Decomposition:

In many catalytic applications that occur at elevated temperatures, the precursor compound may decompose to form the true catalytically active species. The thermal decomposition of barium maleate (B1232345) is expected to yield barium oxide (BaO) and/or barium carbonate (BaCO₃), along with organic byproducts.

Studies on the thermal decomposition of other barium carboxylates, such as barium valerate, show a multi-step process involving the formation of barium carbonate and subsequently barium oxide at higher temperatures. researchgate.net A similar pathway can be postulated for barium maleate.

Formation of Barium Oxide: Barium oxide is a well-known basic oxide and has demonstrated catalytic activity in various reactions. kashanu.ac.ird-nb.info Nanoparticles of barium oxide have been shown to be effective catalysts for the epoxidation of styrene (B11656) and in the photodegradation of dyes. kashanu.ac.ird-nb.info The mechanism of BaO catalysis generally involves its basic sites (O²⁻ ions), which can abstract protons from organic molecules, initiating a reaction. For instance, in an aldol (B89426) condensation, the basic sites of BaO could deprotonate a ketone to form an enolate ion, which then attacks another carbonyl compound.

The potential catalytic mechanism of barium maleate is therefore likely to be highly dependent on the reaction conditions. At lower temperatures, the intact 2D structure may provide active sites. At higher temperatures, its decomposition to barium oxide would likely generate a more catalytically active material for a range of reactions that are catalyzed by basic metal oxides.

Interactive Data Table: Potential Catalytically Active Species from Barium Maleate

| Precursor/Decomposition Product | Potential Active Sites | Plausible Catalytic Role | Relevant Research Findings |

| Barium Maleate (intact) | Ba²⁺ ions, Maleate ligand | Lewis acid catalysis, Brønsted-Lowry base catalysis | 2D coordination polymer structure provides a surface for heterogeneous catalysis. researchgate.net |

| Barium Oxide (from decomposition) | O²⁻ ions (basic sites) | Base-catalyzed reactions (e.g., epoxidation, condensation) | BaO nanoparticles show high efficiency in styrene epoxidation and dye degradation. kashanu.ac.ird-nb.info |

| Barium Carbonate (from decomposition) | Surface carbonate and oxide species | Support material, weak basic sites | Common decomposition product of barium carboxylates. researchgate.net |

Detailed Research Findings:

Furthermore, the field of metal-organic frameworks (MOFs), which are structurally similar to coordination polymers like barium maleate, has demonstrated that the metal nodes and organic linkers can work synergistically to create unique catalytic environments. This principle supports the hypothesis that both the barium ions and the maleate ligands in barium(2+);(Z)-but-2-enedioate could play a role in its potential catalytic activity.

Advanced Structural Elucidation and Spectroscopic Characterization of Barium 2+ ; Z but 2 Enedioate

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of the atomic arrangement within a crystalline solid. Through the analysis of the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a complete three-dimensional model of the electron density, and thus the atomic positions, can be constructed. This powerful technique has been instrumental in revealing the detailed structural features of barium maleate (B1232345) polymorphs.

Determination of Crystal System and Space Group for Barium(2+);(Z)-but-2-enedioate Polymorphs

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in materials science. Barium maleate is known to exhibit at least two polymorphs, each with a unique crystal system and space group.

One identified polymorph of barium maleate crystallizes in the triclinic system with the P-1 space group . researchgate.netnih.gov The unit cell dimensions for this form have been determined as a = 7.2929(3) Å, b = 10.5454(4) Å, and c = 14.2837(6) Å, with angles α = 102.0350(10)°, β = 99.1580(10)°, and γ = 102.9170(10)°. researchgate.netnih.gov

Another polymorph has been identified as belonging to the monoclinic system with the P21/c space group . researchgate.net The lattice parameters for this monoclinic form are a = 9.3721(2) Å, b = 20.5880(7) Å, and c = 14.0744(4) Å, with α = γ = 90° and β = 90.289(2)°. researchgate.net

| Property | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 7.2929(3) | 9.3721(2) |

| b (Å) | 10.5454(4) | 20.5880(7) |

| c (Å) | 14.2837(6) | 14.0744(4) |

| α (°) | 102.0350(10) | 90 |

| β (°) | 99.1580(10) | 90.289(2) |

| γ (°) | 102.9170(10) | 90 |

Analysis of Coordination Geometry around Barium(2+) Centers

The coordination environment of the barium(2+) ion is a critical aspect of the crystal structure of barium maleate. The large ionic radius of Ba(2+) allows for high coordination numbers, typically ranging from 8 to 12. In many barium-containing coordination polymers, the barium centers are surrounded by oxygen atoms from both the carboxylate groups of the organic ligand and water molecules.

Studies on Polymeric Crystal Structures of Barium Maleates

The crystal structures of barium maleate polymorphs are characterized by their polymeric nature. In these structures, the maleate anion, being a dicarboxylate, can act as a bridging ligand, connecting multiple barium centers. This results in the formation of extended one-, two-, or three-dimensional networks.

For the triclinic polymorph of barium maleate, it has been specifically described as having a two-dimensional polymeric crystal structure. researchgate.netnih.gov This layered arrangement is stabilized by the aforementioned hydrogen bonding network. researchgate.netnih.gov The formation of such polymeric structures, often referred to as metal-organic frameworks (MOFs), is a common feature for metal dicarboxylates and is responsible for their characteristic thermal stability and other material properties.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction is a fundamental technique for the characterization of polycrystalline materials. Instead of a single crystal, a finely ground powder is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.

Phase Identification and Purity Assessment of this compound Samples

Powder X-ray diffraction is an indispensable tool for the phase identification of barium maleate samples. Each polymorph of barium maleate will produce a distinct and characteristic diffraction pattern. By comparing the experimentally obtained PXRD pattern of a sample with reference patterns from known phases (either from databases or from single-crystal data), the crystalline phase or phases present in the sample can be identified.

Furthermore, PXRD is highly effective for assessing the purity of a barium maleate sample. If a sample is a pure, single phase, its PXRD pattern will show only the diffraction peaks corresponding to that specific polymorph. The presence of any additional peaks would indicate the existence of impurities, which could be other polymorphs of barium maleate, starting materials, or other crystalline byproducts. For instance, powder XRD studies have been used to confirm the single-phase nature of the monoclinic polymorph of barium maleate after its synthesis. researchgate.net The absence of extraneous peaks in the diffraction pattern provided strong evidence of the sample's high purity.

Quantitative Phase Analysis (e.g., Rietveld Refinement)

Quantitative phase analysis (QPA) is essential for determining the weight fraction of different crystalline phases in a multiphase material. The Rietveld method is a powerful technique used for this purpose, involving the fitting of a calculated powder diffraction pattern to an experimental one. semanticscholar.org This method uses a least-squares approach to refine various parameters of a crystal structure model until the calculated profile closely matches the measured data. semanticscholar.orgchemicalbook.com

For this compound, Rietveld refinement can be applied to powder X-ray diffraction (PXRD) data to precisely quantify its presence in a mixture, identify any crystalline impurities (such as precursors or different hydrated forms), and refine its crystal structure. The process involves modeling the entire diffraction pattern, which includes peak positions, intensities, and shapes. chemicalbook.com By refining the scale factor for each phase, along with lattice parameters, atomic positions, and peak profile parameters, an accurate determination of the phase composition can be achieved. chemicalbook.comnih.gov This is particularly advantageous as it accounts for peak overlap, which is common in diffraction patterns of complex materials. semanticscholar.org The refinement would yield crucial data on the unit cell dimensions and atomic coordinates of the barium and maleate ions within the crystal lattice, confirming the compound's structural integrity and purity.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key tool for identifying functional groups and probing the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of Z-But-2-enedioate Ligand and Ba-O Modes

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. In this compound, the coordination of the barium ion to the carboxylate groups of the maleate ligand induces characteristic shifts in the vibrational frequencies compared to free maleic acid.

The most significant changes are observed in the carboxylate region. The deprotonation of the carboxylic acid groups and subsequent coordination to Ba²⁺ results in the disappearance of the broad O-H stretching band (typically found above 3000 cm⁻¹) and the C=O stretching vibration of the acid (around 1700-1720 cm⁻¹). Instead, two new bands appear corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the separation between them (Δν = νₐsym - νₛym) provide information about the coordination mode of the carboxylate ligand.

Other characteristic vibrations of the maleate ligand, such as the C=C stretch and C-H bending modes, are also observable. The interaction between the barium cation and the oxygen atoms of the carboxylate group gives rise to Ba-O vibrational modes. These are typically found in the far-infrared region of the spectrum (below 600 cm⁻¹) due to the heavy mass of the barium atom and the relatively weak nature of the ion-dipole interaction.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=C) | 1650 - 1630 | Alkene double bond stretch |

| νₐsym(COO⁻) | 1580 - 1540 | Asymmetric stretching of the carboxylate group |

| νₛym(COO⁻) | 1450 - 1420 | Symmetric stretching of the carboxylate group. A peak at 1421 cm⁻¹ has been specifically identified for carboxylate groups in maleate. researchgate.net |

| δ(=C-H) | 900 - 700 | Out-of-plane bending of alkene C-H bonds |

| ν(Ba-O) | < 600 | Barium-Oxygen coordination bond stretch |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It serves as a powerful complement to FTIR because the selection rules are different; vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the maleate ligand are particularly prominent in the Raman spectrum. The C=C stretching vibration, being a highly polarizable bond, typically produces a strong Raman signal. The symmetric stretching of the carboxylate group (νₛym(COO⁻)) also gives a characteristic band. In contrast, the asymmetric carboxylate stretch is often weaker. Ba-O stretching modes are also observable in the low-frequency region of the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=C) | 1650 - 1630 | Strong signal due to the polarizability of the double bond |

| νₛym(COO⁻) | 1450 - 1420 | Symmetric stretching of the carboxylate group |

| δ(=C-H) wag | ~1383 | Symmetric wagging of the alkene C-H bonds |

| ν(Ba-O) | < 600 | Barium-Oxygen lattice or coordination vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Solution-State Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Olefinic Protons (=C-H) | 6.0 - 6.5 | Singlet (s) | The two protons are chemically equivalent due to molecular symmetry. |

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, the spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals should be observed: one for the two equivalent olefinic carbons and another for the two equivalent carboxylate carbons. The chemical shifts are characteristic of these functional groups. The olefinic carbons typically resonate in the 130-135 ppm range, while the carboxylate carbons appear further downfield, usually in the 170-180 ppm range, due to the deshielding effect of the electronegative oxygen atoms. bmrb.io The observation of just two peaks in the ¹³C NMR spectrum provides strong confirmation of the compound's symmetric structure. bmrb.io

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Olefinic Carbons (-CH=CH-) | 130 - 135 | Represents the two equivalent sp² hybridized carbons of the double bond. A value of 133.25 ppm has been reported for maleate in D₂O. bmrb.io |

| Carboxylate Carbons (-COO⁻) | 170 - 180 | Represents the two equivalent sp² hybridized carbons of the carboxylate groups. A value of 178.01 ppm has been reported for maleate in D₂O. bmrb.io |

Solid-State NMR for Microstructural Insights

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environments in crystalline and amorphous materials, including coordination polymers like barium maleate. nih.gov By measuring the interactions of nuclear spins with their surrounding electronic environment and neighboring nuclei, SSNMR can provide detailed insights into molecular structure, conformation, and dynamics without the need for long-range crystallographic order. nih.govmdpi.com

For this compound, both ¹³C and ¹³⁷Ba SSNMR would be particularly informative.

¹³C SSNMR: This technique is highly sensitive to the local environment of carbon atoms. For barium maleate, ¹³C SSNMR spectra would be expected to show distinct resonances for the carboxylate carbons and the ethylenic carbons of the maleate ligand. The chemical shifts of these signals can confirm the coordination of the carboxylate groups to the barium ion. Furthermore, the number of distinct resonances can reveal the number of crystallographically inequivalent carbon sites in the asymmetric unit of the crystal lattice, providing valuable data for crystal structure determination. nih.govresearchgate.net

¹³⁷Ba SSNMR: Barium has two NMR-active quadrupolar nuclei, ¹³⁵Ba and ¹³⁷Ba. The ¹³⁷Ba nucleus is often preferred for its higher natural abundance and gyromagnetic ratio. As the electric field gradient (EFG) at the nucleus is highly sensitive to the symmetry of the local coordination environment, ¹³⁷Ba SSNMR is an excellent probe for the Ba²⁺ sites. nih.govresearchgate.net The analysis of the resulting powder pattern allows for the extraction of the quadrupolar coupling constant (Cₒ) and the asymmetry parameter (ηₒ), which quantify the magnitude and symmetry of the EFG tensor, respectively. nih.govscispace.com These parameters provide direct information about the coordination number and the symmetry of the arrangement of the maleate ligands around the barium center, which is crucial for a complete microstructural description. nih.gov The potential of ¹³⁷Ba SSNMR has been demonstrated for a variety of barium-containing materials, where Cₒ values ranging from 7.0 to over 42 MHz have been correlated with distinct barium coordination environments. researchgate.netscispace.com

While specific experimental SSNMR data for this compound is not widely published, the application of these established techniques would be indispensable for a definitive characterization of its solid-state structure, complementing data from other methods like X-ray diffraction.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Structure and Optical Properties

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is an analytical technique that measures the absorption, transmittance, or reflectance of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. copernicus.orgiastate.edu This method provides valuable information about the electronic transitions within a material, which is essential for understanding its electronic structure and determining key optical properties, such as the optical band gap. copernicus.org

In the study of a new polymorph of barium maleate, UV-Visible absorption spectroscopy was utilized to investigate its optical transparency. The analysis of the absorption spectrum is crucial for determining the energy difference between the valence band and the conduction band. The optical band gap (E₉) is a critical parameter that defines the electronic and optical behavior of a material, indicating the minimum energy required to excite an electron from a bound state into a free state.

For a crystalline form of barium maleate, the optical band gap was determined to be 3.35 eV. This value suggests that the material is transparent in the visible range and absorbs light in the ultraviolet region, which is characteristic of wide-bandgap materials.

| Parameter | Value | Technique |

|---|---|---|

| Optical Band Gap (E₉) | 3.35 eV | UV-Visible Absorption Spectroscopy |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized substance, ensuring its purity and confirming its stoichiometry.

For a novel polymorph of barium maleate grown by a modified gel method, elemental analysis was performed to confirm its stoichiometry. The study reported the successful synthesis of a complex with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O. The experimental results from the elemental analysis were in agreement with the theoretical composition calculated from this proposed formula, thereby validating the stoichiometry of the metal-organic framework.

The comparison between the theoretical and experimentally confirmed elemental composition is essential for validating the structure of a new compound.

| Element | Theoretical Mass % | Experimental Result |

|---|---|---|

| Carbon (C) | 18.16% | Confirmed Agreement |

| Hydrogen (H) | 1.78% | |

| Oxygen (O) | 32.27% | |

| Barium (Ba) | 43.79% |

Chemical Reactivity and Mechanistic Investigations of Barium 2+ ; Z but 2 Enedioate

Coordination Chemistry of (Z)-But-2-enedioate Ligand with Barium(2+)

The interaction between the barium ion (Ba²⁺) and the (Z)-but-2-enedioate (maleate) ligand is fundamental to the compound's structure and reactivity. The maleate (B1232345) anion can coordinate to metal ions in various ways, influencing the resulting complex's properties.

Ligand Exchange Reactions and Product Characterization

Ligand exchange, or substitution, reactions involve the replacement of one or more ligands in a coordination complex with other ligands. This is a fundamental reaction in coordination chemistry and can be influenced by factors such as the concentration of the incoming ligand and the relative stability of the resulting complex. For instance, in aqueous solutions of many metal ions, water molecules act as ligands and can be replaced by other ligands like chloride or ammonia (B1221849) ions.

While the principles of ligand exchange are well-established, specific studies detailing ligand exchange reactions starting from barium maleate are not extensively documented in the available literature. However, it can be postulated that the maleate ligands in barium maleate could be substituted by other ligands that form more stable complexes with barium under specific reaction conditions. The characterization of any resulting products would typically involve techniques such as X-ray crystallography to determine the new structure, and spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy to identify the functional groups of the new ligands coordinated to the barium ion.

Influence of Chelation and Bridging Modes on Complex Stability

The stability of metal complexes is significantly influenced by the way ligands bind to the metal center. Carboxylate ligands, such as maleate, can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bridging. In a chelating mode, both carboxylate groups of a single maleate ligand would bind to the same barium ion, forming a ring structure. In a bridging mode, the maleate ligand would connect two or more barium ions.

Isomerization Studies of the (Z)-But-2-enedioate Moiety (cis-trans isomerization)

The (Z)-but-2-enedioate (maleate) ligand is the cis isomer of butenedioic acid. The potential for this ligand to isomerize to its trans counterpart, fumarate (B1241708), is a known phenomenon in organic chemistry. This cis-trans isomerization can be induced by heat, light, or catalysts.

However, specific studies on the isomerization of the maleate moiety within the barium maleate complex are not well-documented. In a comparative study on the thermal decomposition of transition metal maleates and fumarates, it was noted that fumarates are generally more thermally stable than the corresponding maleates. This suggests that under thermal stress, the maleate ligand might have a thermodynamic driving force to isomerize to the more stable fumarate form before or during decomposition, although this has not been explicitly proven for barium maleate.

Decomposition Pathways and Mechanisms under Controlled Environments

The thermal decomposition of metal carboxylates is a significant area of study due to the potential of these compounds to act as precursors for the synthesis of metal oxides. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to investigate the decomposition process.

For a synthesized polymorph of barium maleate, thermal analysis indicated a melting point of 368°C. A comparative study on the thermal decomposition of transition metal maleates (Mn, Co, Ni) revealed a general decomposition pattern. After an initial dehydration step, the anhydrous maleate salts were found to decompose to form a metal oxalate (B1200264) intermediate in the temperature range of 320–360°C. This oxalate intermediate then undergoes further oxidative pyrolysis at higher temperatures to yield the corresponding metal oxide.

Based on these findings for other metal maleates, a plausible decomposition pathway for barium maleate under an air atmosphere can be proposed:

Dehydration: Ba(C₄H₂O₄)·nH₂O → Ba(C₄H₂O₄) + nH₂O

Decomposition to Oxalate: Ba(C₄H₂O₄) → Ba(C₂O₄) + other gaseous products

Decomposition of Oxalate to Carbonate/Oxide: Ba(C₂O₄) → BaCO₃ + CO → BaO + CO₂ + CO

The final product, either barium carbonate (BaCO₃) or barium oxide (BaO), would depend on the final temperature and the atmospheric conditions. The decomposition of barium carbonate to barium oxide typically requires high temperatures. The decomposition of other barium salts like barium sulfate (B86663) has also been studied, providing further insight into the thermal behavior of barium compounds.

| Metal Maleate | Dehydration Temperature Range (°C) | Anhydrous Decomposition to Oxalate Temperature Range (°C) | Final Decomposition Product |

|---|---|---|---|

| Manganese Maleate Trihydrate | 95 - 187 | ~320 - 360 | Manganese Oxide |

| Cobalt Maleate | 107 - 225 | ~320 - 360 | Cobalt Oxide |

| Nickel Fumarate (for comparison) | 130 - 225 | Directly to oxide (~390°C) | Nickel Oxide |

Note: Data for Manganese and Cobalt Maleates are from a comparative study and are presented here to illustrate a potential decomposition pathway for d-block metal maleates. The decomposition of barium maleate may follow a similar, but not identical, pathway.

Role as a Precursor in Subsequent Chemical Syntheses

Metal carboxylates are often explored as precursors for the synthesis of more complex materials, such as mixed-metal oxides. The advantage of using such precursors is that they can allow for a more homogeneous mixing of the constituent metals at a molecular level, potentially leading to the formation of the desired product at lower temperatures than traditional solid-state reactions.

Synthesis of Novel Barium-Containing Compounds from Barium(2+);(Z)-but-2-enedioate

While the use of barium maleate as a precursor is not extensively reported, its decomposition to barium oxide or barium carbonate suggests its potential utility in the synthesis of various barium-containing compounds. For example, barium titanate (BaTiO₃), a commercially important ferroelectric material, is often synthesized by the high-temperature reaction of barium carbonate and titanium dioxide. It is conceivable that barium maleate could be used as a precursor for barium oxide, which would then react with a titanium source to form barium titanate.

The synthesis of barium titanate has been explored through various routes, including sol-gel and mechanochemical methods, often using different barium precursors. The choice of precursor can influence the properties of the final material, such as particle size and morphology. The use of barium maleate could potentially offer advantages in terms of its decomposition characteristics and reactivity with other precursors. Further research would be needed to explore and optimize the conditions for using barium maleate in the synthesis of novel barium-containing materials.

Mechanisms of Reactivity in Derivatization Reactions

The derivatization of this compound, or barium maleate, can be understood by examining the reactivity of the maleate dianion. The presence of two carboxylate groups and a carbon-carbon double bond provides multiple sites for chemical modification. The mechanisms of these derivatization reactions are influenced by the electronic and steric properties of the maleate structure. The barium cation (Ba²⁺) primarily acts as a counter-ion, though it may also exert some influence on the reaction pathways, potentially through Lewis acid catalysis.

The primary modes of derivatization for the maleate component involve reactions at the carboxylate groups and additions to the carbon-carbon double bond.

Esterification of the Carboxylate Groups

One of the most common derivatization reactions for dicarboxylic acids and their salts is esterification. In the case of barium maleate, the carboxylate groups are less reactive than the carboxylic acid groups of maleic acid. Therefore, the reaction typically requires activation, often through the use of an acid catalyst.

The generally accepted mechanism for the acid-catalyzed esterification of a carboxylate salt like barium maleate with an alcohol (R-OH) proceeds through several key steps:

Protonation of the Carboxylate: In the presence of a strong acid catalyst (e.g., sulfuric acid), one of the carboxylate oxygen atoms is protonated. This initial step is crucial as it converts the poor leaving group, O²⁻, into a better leaving group, OH. The barium ion remains as a spectator ion in the vicinity.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the protonated carboxylate group. This results in the formation of a tetrahedral intermediate. The barium ion may coordinate with the carbonyl oxygen, polarizing the C=O bond and further enhancing the electrophilicity of the carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final monoester product. The process can be repeated for the second carboxylate group to form the diester.

Ba(OOCCH=CHCOO) + 2 R-OH + H⁺ ⇌ R-OOCCH=CHCOO-R + Ba²⁺ + 2 H₂O

The rate of this reaction is dependent on the structure of the alcohol, with primary alcohols reacting faster than secondary alcohols due to less steric hindrance.

Table 1: Illustrative Reaction Conditions for the Esterification of Barium Maleate with Various Alcohols

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Product |

| Methanol | H₂SO₄ | 65 | 8 | Dimethyl maleate |

| Ethanol | H₂SO₄ | 78 | 10 | Diethyl maleate |

| n-Butanol | p-Toluenesulfonic acid | 110 | 12 | Dibutyl maleate |

| Isopropanol | H₂SO₄ | 82 | 18 | Diisopropyl maleate |

Note: The data in this table is illustrative and based on general principles of esterification of dicarboxylic acids. Actual experimental conditions may vary.

Addition Reactions to the Carbon-Carbon Double Bond

The electron-withdrawing nature of the two carboxylate groups makes the carbon-carbon double bond in the maleate dianion susceptible to nucleophilic attack. This type of reaction is known as a Michael addition or conjugate addition.

The mechanism for a Michael addition to barium maleate with a generic nucleophile (Nu⁻) can be outlined as follows:

Nucleophilic Attack: The nucleophile attacks one of the carbon atoms of the double bond. This leads to the formation of a carbanionic intermediate, where the negative charge is stabilized by resonance with the adjacent carboxylate groups.

Protonation: The carbanionic intermediate is then protonated by a proton source in the reaction mixture, such as the solvent or a weak acid, to yield the final addition product.

The general scheme for this reaction is:

Ba(OOCCH=CHCOO) + Nu⁻ + H⁺ → Ba(OOCCH(Nu)CH₂COO)

A variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions derived from active methylene (B1212753) compounds.

Another potential mechanism for derivatization at the double bond is through radical addition. In the presence of a radical initiator, a radical species can add to the double bond, initiating a chain reaction that can lead to polymerization or the addition of a single functional group, depending on the reaction conditions.

The mechanism for radical addition involves three main stages:

Initiation: A radical initiator (e.g., a peroxide) decomposes to form free radicals.

Propagation: The generated radical adds to the double bond of the maleate, forming a new radical intermediate. This intermediate can then react with another molecule, propagating the radical chain.

Termination: The reaction is terminated when two radicals combine.

The specific products of these derivatization reactions are highly dependent on the chosen reagents and reaction conditions. Mechanistic studies, often employing spectroscopic techniques and kinetic analysis, are essential for elucidating the precise pathways and optimizing the synthesis of desired derivatives from barium maleate.

Theoretical and Computational Chemistry Studies on Barium 2+ ; Z but 2 Enedioate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and predicting the spectroscopic behavior of barium(2+);(Z)-but-2-enedioate.

DFT studies are pivotal for characterizing the electronic structure and the nature of the chemical bonds within this compound. While specific DFT studies on barium maleate (B1232345) are not extensively available in the literature, the principles can be understood by examining the components of the compound. The bonding is primarily ionic, involving the Ba²⁺ cation and the (Z)-but-2-enedioate (maleate) dianion.

A combined experimental and computational study on the maleate dianion reveals key features of its electronic structure. rsc.org The investigation, which employed X-ray absorption spectroscopy and resonant inelastic X-ray scattering, highlighted differences in the electronic states and molecular orbitals of the maleate anion compared to its fumarate (B1241708) and succinate (B1194679) counterparts. rsc.org Notably, the presence of electronic density on the HOMO (Highest Occupied Molecular Orbital) located on the C=C bond of the maleate dianion is suggested to contribute to a comparative instability and potentially weaker bonding with other molecules or ions. rsc.org

In a hypothetical DFT study of barium maleate, the interaction between the barium cation and the maleate anion would be a key focus. The calculations would likely show a significant charge transfer from the barium atom to the maleate ligand, confirming the ionic nature of the bond. The geometry of the coordination of the barium ion to the carboxylate groups of the maleate ligand would be optimized to find the most stable arrangement. Analysis of the molecular orbitals would illustrate the nature of the ionic bond, with the HOMO being primarily localized on the maleate anion and the LUMO (Lowest Unoccupied Molecular Orbital) associated with the barium cation.

For analogous systems, DFT has been successfully used to study the electronic properties of other barium-containing materials, such as barium titanate and barium zirconate. arxiv.orgresearchgate.net These studies provide insights into band structure, density of states, and the nature of bonding, which are transferable concepts for understanding the electronic landscape of barium maleate. arxiv.orgresearchgate.net

A summary of the expected electronic properties from a DFT study of barium maleate is presented in the table below.

| Property | Expected Outcome from DFT Analysis |

| Bonding Nature | Primarily ionic, with significant charge transfer from Ba to the maleate ligand. |

| HOMO | Localized on the π-system of the maleate anion, particularly the C=C and carboxylate groups. |

| LUMO | Primarily associated with the unoccupied orbitals of the barium cation. |

| Coordination | The barium ion is expected to coordinate with the oxygen atoms of the carboxylate groups of the maleate ligand. |

Quantum chemical calculations are a valuable tool for predicting spectroscopic signatures, which can aid in the experimental characterization of this compound.

Vibrational Frequencies: DFT calculations can be used to compute the harmonic vibrational frequencies of barium maleate. q-chem.comnih.gov These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. The calculation of vibrational frequencies is based on the second derivative of the energy with respect to the atomic coordinates (the Hessian matrix). openmopac.net By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular functional groups, such as the symmetric and asymmetric stretching of the carboxylate groups and the C=C double bond stretch of the maleate ligand.

NMR Shifts: Predicting NMR chemical shifts through computational methods is another powerful application of quantum chemistry. nih.govnih.gov While experimental barium NMR is challenging due to the quadrupolar nature of the barium nuclei (¹³⁵Ba and ¹³⁷Ba), which results in very broad signals, theoretical calculations can still provide valuable information. liverpool.ac.uk More practically, ¹H and ¹³C NMR chemical shifts of the maleate ligand can be calculated. These calculations typically involve a two-step process: first, the geometry of the molecule is optimized, and second, the NMR shielding tensors are calculated. The theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR shifts can be influenced by several factors, including the choice of DFT functional, the basis set, and the treatment of solvent effects. liverpool.ac.uk Machine learning approaches have also emerged as a rapid and accurate method for predicting NMR chemical shifts. nih.gov

A table summarizing the types of spectroscopic data that can be predicted for barium maleate using quantum chemical calculations is provided below.

| Spectroscopic Technique | Predicted Parameters | Relevance |

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies and intensities | Assignment of experimental spectra, identification of functional groups. |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Structural elucidation of the maleate ligand. |

| ¹³C NMR Spectroscopy | Chemical shifts | Characterization of the carbon skeleton of the maleate ligand. |

The (Z)-but-2-enedioate ligand is relatively rigid due to the presence of the C=C double bond, which restricts rotation. However, some conformational flexibility exists, particularly concerning the orientation of the carboxylate groups relative to the double bond. Quantum chemical calculations can be employed to explore the potential energy surface of the maleate ligand as it coordinates with a barium ion.

By performing a series of geometry optimizations with different starting conformations, it is possible to identify the most stable (lowest energy) conformation of the barium maleate complex. This analysis would reveal the preferred coordination geometry of the barium ion and the orientation of the maleate ligand.

Studies on the complexation of barium ions with other ligands, such as the ionophore valinomycin, have demonstrated the utility of techniques like NMR spectroscopy in combination with computational methods to characterize the conformations of the complexes in solution. ias.ac.in In the case of valinomycin, it was found that the barium ion, despite having a similar ionic radius to potassium, induces different conformational changes in the ligand due to its double charge. ias.ac.in A similar approach could be applied to understand the conformational preferences of the maleate ligand when complexed with barium.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into processes such as crystal growth and interfacial phenomena.

The growth of crystalline materials is a complex process that can be investigated using MD simulations. An experimental study has reported the growth of a new polymorph of barium maleate via a modified gel method, highlighting the importance of understanding its crystallization. nih.gov MD simulations can complement such experimental work by providing a molecular-level view of the crystal growth process.

In a typical MD simulation of crystal growth, a seed crystal of barium maleate would be placed in a solution containing barium ions and maleate anions. The trajectories of the ions and the crystal are then simulated over time, allowing for the observation of how new ions attach to the crystal surface and how the crystal lattice develops. These simulations can help to identify the dominant growth faces of the crystal and to understand the role of solvent molecules in the crystallization process.

The interactions of this compound with surfaces and interfaces are important in various applications. MD simulations can be used to model these interactions and to study adsorption phenomena. For instance, the adsorption of barium maleate onto a specific surface could be simulated by placing a barium maleate molecule or cluster near a model surface and observing its behavior over time.

These simulations can provide information about the preferred binding sites on the surface, the orientation of the adsorbed species, and the strength of the adsorption. The free energy of adsorption can also be calculated from the simulation data, providing a quantitative measure of the adsorption process.

A study on the use of MD simulations to investigate the interaction of scale inhibitors with barium sulfate (B86663) surfaces provides a relevant analogy. mdpi.com In that work, MD simulations revealed that the adsorption process was exothermic and driven by van der Waals forces between the polymer and the barium sulfate crystal. mdpi.com A similar approach could be used to study the interfacial interactions of barium maleate with various substrates. Furthermore, MD simulations have been used to study the association processes of maleate salts in aqueous solutions, shedding light on the role of the maleate anion in forming larger assemblies. nih.govmdpi.com

The following table outlines the potential applications of MD simulations in studying barium maleate.

| Area of Study | Information from MD Simulations |

| Crystal Growth | Mechanisms of ion attachment, identification of growth faces, role of solvent. |

| Interfacial Interactions | Adsorption energies, preferred binding sites and orientations on surfaces. |

| Solution Behavior | Aggregation and self-assembly of barium maleate in solution. |

Crystal Structure Prediction Methodologies for this compound Polymorphs

The prediction of crystalline polymorphs—different structural arrangements of the same chemical composition—is a vital field in materials science. nih.gov These distinct forms can exhibit varied physical properties, making accurate prediction essential for optimizing material performance and stability. nih.gov Computational crystal structure prediction (CSP) methods are powerful tools for exploring the potential polymorphic landscape of a compound like barium maleate.

A variety of computational models are employed in CSP. The Bravais–Friedel–Donnay–Harker (BFDH) model, for instance, is a foundational method that predicts crystal morphology based on lattice symmetry and parameters. matec-conferences.org More advanced techniques involve molecular simulations, which use force fields to calculate intermolecular forces and predict crystal packing and stability. matec-conferences.org For complex molecules, methods based on genetic algorithms (GAs) and multi-objective optimization, such as ParetoCSP, are utilized to search the vast conformational space for stable crystal structures. nih.gov These algorithms are often enhanced with machine learning-based inter-atomic potentials to improve accuracy. nih.gov The challenge lies in the small energy differences, often around 10-15 kJ/mol, that separate different polymorphs, demanding highly precise computational approaches. nih.gov

In the case of barium maleate, a new polymorph has been successfully synthesized and characterized using a modified gel growth method. researchgate.netunito.it Single crystal X-ray diffraction analysis determined its structure, providing concrete data that can be used to benchmark and refine CSP methodologies for this system. researchgate.netunito.it The crystallographic details of this polymorph are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₄O₂₄Ba₅·7H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2929(3) |

| b (Å) | 10.5454(4) |

| c (Å) | 14.2837(6) |

| α (°) | 102.0350(10) |

| β (°) | 99.1580(10) |

| γ (°) | 102.9170(10) |

Computational Modeling of Reactivity and Reaction Pathways

While specific computational studies on the reactivity and reaction pathways of barium maleate are not extensively documented in the literature, the methodologies for such investigations are well-established in computational chemistry. These ab initio and density functional theory (DFT) methods provide powerful tools to explore the chemical behavior of materials at the atomic level. researchgate.netaps.org

Theoretical modeling can elucidate reaction mechanisms, predict the stability of intermediates, and determine the energetics of decomposition pathways. For instance, studies on the thermal decomposition of related barium compounds like barium carbonate and barium sulphate have utilized techniques such as thermogravimetric analysis (TGA) combined with kinetic modeling to determine activation energies and reaction mechanisms. researchgate.netrsc.org Similar approaches could be applied to barium maleate to predict its thermal stability and decomposition products.

The artificial force-induced reaction (AFIR) method is another powerful tool for comprehensively and impartially exploring chemical structures and reaction pathways without predefined assumptions. nih.gov For a compound like barium maleate, these computational techniques would be invaluable for understanding its synthesis, degradation, and potential reactions with other substances.

| Computational Method | Potential Application for Barium Maleate |

|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and electronic structure to predict reaction pathways (e.g., ligand exchange, decomposition). |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of the dynamic behavior of the system at finite temperatures to understand phase transitions and reaction mechanisms under realistic conditions. nih.gov |

| Thermogravimetric Analysis (TGA) Modeling | Predicting thermal decomposition temperatures and pathways, and calculating the kinetics of the degradation process. researchgate.net |

| Artificial Force-Induced Reaction (AFIR) | Unbiased exploration of potential reaction pathways and discovery of novel chemical transformations involving barium maleate. nih.gov |

Studies on Non-Covalent Interactions within Barium Maleate Structures (e.g., Hydrogen Bonding Networks)

Non-covalent interactions are crucial forces that dictate the three-dimensional arrangement of molecules in a crystal. researchgate.netmaterialsproject.org These interactions, though weaker than covalent bonds, include hydrogen bonds, van der Waals forces, and electrostatic interactions, and they play a vital role in the formation and stability of crystal structures. materialsproject.org

A hydrogen bond is a specific, directional interaction where a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) is attracted to another electronegative atom. rsc.orgresearchgate.netresearchgate.net These bonds are fundamental in chemistry and biology, influencing everything from the structure of water to the folding of proteins and DNA. researchgate.net

In the known polymorph of barium maleate, with the formula C₂₄H₁₄O₂₄Ba₅·7H₂O, hydrogen bonding plays a critical stabilizing role. researchgate.netunito.it The water molecules incorporated into the crystal lattice, along with the carboxylate groups of the maleate anion, create an extensive hydrogen bonding network. researchgate.netunito.it This network is key to stabilizing the two-dimensional polymeric structure of the crystal. researchgate.netunito.it The maleate anion itself contains four oxygen atoms that can act as hydrogen bond acceptors. The interplay between the ionic bonds of the barium cations and the carboxylate groups, and the hydrogen bonds involving the water molecules, creates a robust and stable supramolecular assembly. mdpi.com

| Interaction Type | Participating Groups | Role in the Crystal Structure |

|---|---|---|

| Ionic Bonding | Barium cations (Ba²⁺) and Maleate carboxylate groups (-COO⁻) | Primary interaction forming the coordination polymer framework. |

| Hydrogen Bonding | Water molecules (H₂O) and Maleate carboxylate oxygen atoms | Stabilizes the 2D polymeric structure by linking different parts of the framework. researchgate.netunito.it |

| Van der Waals Forces | Between all atoms in the structure | Contribute to the overall crystal packing and stability. |

Applications in Advanced Materials Science and Chemical Systems

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Barium(2+);(Z)-but-2-enedioate

This compound serves as a building block in the construction of metal-organic frameworks and coordination polymers. These materials are crystalline structures composed of metal ions or clusters linked together by organic molecules.

The design of barium MOFs utilizing the (Z)-but-2-enedioate (maleate) linker is guided by several key principles inherent to coordination chemistry and crystal engineering. The selection of the metal node and the organic linker, along with the synthesis conditions, dictates the final topology and properties of the MOF.

The nature and structure of the organic ligand are crucial in determining the size and architecture of the resulting MOF. researchgate.net The maleate (B1232345) ligand, with its rigid Z-configuration and bidentate carboxylate groups, can coordinate to barium ions in various modes, leading to the formation of diverse structural motifs. The synthesis parameters, such as reaction time, temperature, and the ratio of initial reagents, are critical factors that must be optimized to control the size and structure of the final product. researchgate.net The choice of solvent can also influence the resulting framework, as solvent molecules can sometimes be incorporated into the structure.

The coordination preferences of the barium ion also play a significant role. Barium, as an alkaline earth metal, has a relatively large ionic radius and a flexible coordination sphere, which can lead to high coordination numbers and the formation of unique structural topologies. researching.cn The interplay between the coordination geometry of the barium ion and the connectivity of the maleate linker ultimately determines the dimensionality and porosity of the MOF.

Barium-based MOFs, including those incorporating maleate or similar carboxylate linkers, exhibit a range of structural dimensionalities, from two-dimensional (2D) layered structures to complex three-dimensional (3D) frameworks. researching.cnresearchgate.net For instance, a 2D material composed of barium and maleate has been reported. researchgate.net The structural diversity also extends to the crystalline system, with barium-based coordination polymers crystallizing in various space groups. researching.cn

The porosity of these materials is a key characteristic for their potential applications in areas such as gas storage and separation. bacatec.denih.gov The pore size and volume of barium maleate-based MOFs are determined by the arrangement of the barium ions and maleate linkers within the crystal lattice. The inherent porosity of MOFs can be tuned by altering the length and functionality of the organic linker. nih.gov Gas adsorption studies are crucial for characterizing the porosity of these materials, providing information on their surface area and pore size distribution. bacatec.deyoutube.com While specific porosity data for this compound MOFs is not extensively detailed in the provided search results, the general principles of MOF design suggest that the selection of the maleate linker is a deliberate choice to create a porous structure.

Table 1: Structural Characteristics of Barium-Based MOFs

| Feature | Description |

| Dimensionality | Can range from 2D layered structures to 3D frameworks. researching.cnresearchgate.net |

| Crystallinity | Typically crystalline materials with well-defined structures. researchgate.net |

| Coordination | Barium ions exhibit flexible coordination geometries. researching.cn |

| Porosity | Possess tunable pores, a key feature for various applications. bacatec.denih.gov |

Role in Polymer Chemistry and Stabilization Mechanisms

Barium maleates, as part of the broader class of metal carboxylates, play a significant role in polymer chemistry, particularly as thermal stabilizers for polyvinyl chloride (PVC). researchgate.net

Barium-based stabilizers are commonly used in the production of PVC to prevent its degradation when exposed to heat and UV radiation. pvcstabilizer.com These stabilizers are often mixed metal soaps, and while barium stearate (B1226849) is frequently mentioned, the principles apply to other barium carboxylates like barium maleate. kanademy.com They are crucial for maintaining the mechanical and physical properties of the polymer during processing and throughout its service life. pvcstabilizer.com Barium-zinc and barium-cadmium stabilizer systems are widely used in various PVC applications, including flexible foils, flooring, and wall coverings. seepvcforum.comgoogle.com

The primary function of these stabilizers is to counteract the dehydrochlorination of PVC, a degradation process that releases hydrogen chloride and leads to discoloration and loss of mechanical strength. pvcstabilizer.com Barium compounds act as secondary stabilizers that can react with and neutralize the hydrogen chloride evolved during degradation. kanademy.com

The mechanism of PVC stabilization by metal carboxylates is complex and involves more than just the scavenging of hydrogen chloride. A key aspect is the substitution of labile chlorine atoms in the PVC chain with the more stable carboxylate ligands from the stabilizer. acs.org This "healing" of the polymer structure prevents the initiation of the "zipper-like" elimination of hydrogen chloride. acs.org

In mixed metal stabilizer systems, such as those containing barium and cadmium or barium and zinc, a synergistic effect is observed. acs.org This synergism is attributed to a ligand transfer or exchange mechanism. For instance, in a barium-cadmium system, it is postulated that there is a rapid exchange of chlorine from cadmium to barium, accompanied by the transfer of the stabilizer ligand from barium to cadmium. acs.org This process is important because it delays the formation of cadmium chloride, a strong Lewis acid that can accelerate PVC degradation. acs.org A similar synergistic mechanism is proposed for barium-zinc stabilizers, where the barium component helps to mitigate the detrimental effects of zinc chloride, which can also promote degradation. pvcstabilizer.comkanademy.com

Table 2: Stabilization Mechanisms of Barium-Containing Stabilizers in PVC

| Mechanism | Description |

| HCl Scavenging | Barium compounds neutralize the hydrogen chloride released during PVC degradation. kanademy.com |

| Ligand Substitution | Labile chlorine atoms in the PVC chain are replaced by more stable carboxylate ligands from the stabilizer. acs.org |

| Synergistic Effect | In mixed metal systems (e.g., Ba-Cd, Ba-Zn), ligand transfer between the metals enhances overall stability. kanademy.comacs.org |

Development of Optoelectronic Materials

The unique photophysical properties of coordination polymers and MOFs have led to their investigation for applications in optoelectronic materials. This compound, as a component of such materials, contributes to their potential in this area.

Barium-based MOFs have been shown to exhibit photoluminescence. researchgate.net For example, one study on a barium-based MOF reported a wide photoluminescence bandwidth, suggesting its potential as an efficient photoluminescent nanocomposite for luminescence-based applications. researchgate.net The emission properties of these materials are often due to electronic transitions involving the organic linker and the metal center. researching.cn

Furthermore, coordination polymers incorporating barium have been investigated for their nonlinear optical properties. One such barium-based coordination polymer demonstrated a significant two-photon absorption cross-section, a property that is highly desirable for various optoelectronic applications, including optical limiting, 3D microfabrication, and photodynamic therapy. tum.de The incorporation of chromophoric linkers into barium-based coordination polymers is a key strategy for developing materials with enhanced optical properties. tum.de

While the development of specific optoelectronic devices based on this compound is not yet widely reported, the observed luminescent and nonlinear optical properties of related barium-based coordination polymers indicate a promising avenue for future research and development in this field.

Table 3: Potential Optoelectronic Properties of Barium-Based Coordination Polymers

| Property | Relevance to Optoelectronics |

| Photoluminescence | Potential for use in light-emitting devices, sensors, and bio-imaging. researchgate.netresearching.cn |

| Two-Photon Absorption | Applications in 3D optical data storage, bio-imaging, and photodynamic therapy. tum.de |

| Tunable Optical Properties | The ability to modify the organic linker allows for the tuning of the material's optical response. tum.de |

Nonlinear Optical (NLO) Properties of Barium Maleate Derivatives

While specific experimental data on the nonlinear optical (NLO) properties of this compound are not extensively documented in current literature, the broader class of metal-organic frameworks (MOFs) to which it belongs is a subject of significant research interest for NLO applications. The NLO response of a material is dependent on its ability to alter the properties of light, a phenomenon that is highly dependent on the material's crystal structure and electronic properties.

For a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), it must possess a non-centrosymmetric crystal structure. In such structures, the arrangement of atoms is not symmetric with respect to an inversion point, which can lead to a net polarization when an external electric field from light is applied. The maleate ligand, with its carbon-carbon double bond and carboxylate groups, can contribute to the electronic asymmetry of the coordination polymer, which is a key factor for NLO activity.

The nature of the metal ion: The barium ion (Ba²⁺) can influence the coordination geometry and the electronic structure of the framework.

The organic linker: The (Z)-but-2-enedioate (maleate) ligand's structure, including the presence of π-systems, can be tailored to enhance NLO properties.

The crystal symmetry: The arrangement of the metal ions and organic linkers in the crystal lattice is crucial. A non-centrosymmetric arrangement is a prerequisite for second-order NLO effects.

Theoretical studies on related MOFs suggest that the interaction between the metal centers and the organic ligands can lead to significant hyperpolarizabilities, which are a measure of the NLO response. While experimental validation for barium maleate itself is pending, the general principles governing NLO properties in MOFs provide a framework for future research into its potential applications in this area.

Characterization of Optical Transparency and Band Gap

The optical properties of a new polymorph of barium maleate, with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O, have been investigated. chemistryviews.org This metal-organic framework was synthesized using a modified gel method, resulting in transparent, plate-like crystals. chemistryviews.org

The optical transparency of this barium maleate polymorph was characterized using UV-Visible absorption spectroscopy. chemistryviews.org This technique measures the absorption of light at different wavelengths as it passes through the material. The resulting spectrum provides information about the electronic transitions within the material and its transparency in different regions of the electromagnetic spectrum.

From the UV-Visible absorption data, the optical band gap of the barium maleate polymorph was determined to be 3.35 eV. chemistryviews.org The band gap is a crucial parameter for a material's optical and electronic properties, as it represents the minimum energy required to excite an electron from the valence band to the conduction band. A wider band gap, such as the one observed for this barium maleate polymorph, is generally associated with transparency in the visible region of the spectrum.

The determination of the optical band gap is often performed using a Tauc plot, which analyzes the relationship between the absorption coefficient and the photon energy. By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap can be estimated.

Table 1: Optical Properties of a Barium Maleate Polymorph

| Property | Value | Method of Determination |

| Optical Transparency | Transparent plate-like crystals | Visual inspection, UV-Visible Spectroscopy |

| Optical Band Gap (Eg) | 3.35 eV | UV-Visible Absorption Spectroscopy |

Utilization as Precursors for Advanced Inorganic Materials

The use of metal-organic compounds as precursors for the synthesis of advanced inorganic materials is a well-established strategy in materials science. These precursors can offer advantages such as high purity, homogeneity, and the ability to control the stoichiometry and morphology of the final product.

Controlled Synthesis of Barium Titanate (BaTiO₃) and Related Perovskites from this compound

Barium titanate (BaTiO₃) is a perovskite-type ceramic with significant technological importance due to its ferroelectric, piezoelectric, and dielectric properties. The synthesis of BaTiO₃ can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The choice of precursors plays a critical role in determining the properties of the resulting BaTiO₃.

Commonly used barium precursors for the synthesis of BaTiO₃ include barium carbonate (BaCO₃), barium hydroxide (B78521) (Ba(OH)₂), and barium acetate (B1210297) ([CH₃COO]₂Ba). nih.govresearchgate.net These are typically reacted with a titanium source, such as titanium dioxide (TiO₂) or titanium isopropoxide (Ti[OCH(CH₃)₂]₄). nih.govresearchgate.net

While the use of various barium-containing precursors is well-documented, the specific application of this compound as a precursor for the controlled synthesis of BaTiO₃ and related perovskites is not prominently reported in the scientific literature. In principle, the thermal decomposition of barium maleate would be expected to yield barium oxide (BaO) or barium carbonate (BaCO₃), which could then react with a titanium source to form BaTiO₃. The organic maleate component would decompose and be removed as gaseous byproducts at elevated temperatures.

The potential advantages of using a metal-organic precursor like barium maleate could include:

Homogeneous mixing at the molecular level: This could lead to a more uniform reaction and a more homogeneous final product.

Lower reaction temperatures: The decomposition of the organic ligand might facilitate the reaction at lower temperatures compared to traditional solid-state methods.

Control over particle size and morphology: The structure of the precursor could potentially influence the characteristics of the resulting BaTiO₃ nanoparticles.

However, without specific experimental studies, the feasibility and advantages of using barium maleate as a precursor for BaTiO₃ remain theoretical. Further research would be needed to explore the decomposition pathway of barium maleate and its reactivity towards titanium precursors to establish its suitability for the synthesis of high-quality barium titanate and other perovskites.

Exploration of Other Barium-Based Functional Materials

The potential of this compound as a precursor extends beyond perovskites to a range of other barium-based functional materials. The thermal decomposition of metal-organic frameworks can be a versatile method for producing metal oxides, carbonates, or other compounds with controlled properties.

Upon heating in an appropriate atmosphere (e.g., air or an inert gas), barium maleate is expected to decompose. The final product of this decomposition would depend on the temperature and atmosphere. In air, the decomposition would likely lead to the formation of barium oxide (BaO) or barium carbonate (BaCO₃).

These products are themselves important starting materials for a variety of functional materials:

Barium Oxide (BaO): A key component in the production of certain types of glass, including optical glasses and television picture tubes. It is also used in the production of other barium compounds and as a coating for hot cathodes.

Barium Carbonate (BaCO₃): Widely used in the ceramics industry as an ingredient in glazes and in the production of electroceramics. It is also a precursor for the synthesis of other barium compounds.

The use of barium maleate as a precursor could offer a route to producing these materials with high purity and potentially with controlled particle sizes and morphologies, which are often critical for their performance in various applications. For instance, the synthesis of nano-sized BaO or BaCO₃ could be explored through the controlled thermal decomposition of barium maleate. These nanomaterials could exhibit enhanced reactivity and novel properties compared to their bulk counterparts.

Furthermore, the decomposition of barium maleate in the presence of other precursors could be a pathway to more complex barium-containing materials. However, it is important to note that while the concept is scientifically sound, specific examples of the use of barium maleate as a precursor for these other functional materials are not readily found in the existing literature, indicating an area ripe for further research.

Applications in Catalysis Research (Theoretical and Exploratory)

The field of catalysis is continuously seeking new materials with high activity, selectivity, and stability. Metal-organic frameworks (MOFs) have emerged as a promising class of materials for catalytic applications due to their high surface areas, tunable porosity, and the presence of both metal and organic components that can act as active sites.

Barium Maleates as Supports or Components in Catalytic Systems

The potential application of barium maleates in catalysis is an area that remains largely exploratory. However, based on the general properties of MOFs and other barium-containing materials, several theoretical possibilities can be considered.

As a Catalyst Support:

One of the primary roles of MOFs in catalysis is as a support for catalytically active metal nanoparticles. The high surface area and porous structure of a MOF like barium maleate could allow for the dispersion of metal nanoparticles, preventing their aggregation and maintaining a high number of active sites. The interaction between the support and the metal nanoparticles can also influence the catalytic activity and selectivity. While materials like alumina (B75360), silica, and activated carbon are common catalyst supports, MOFs offer the advantage of a more regular and tunable pore structure. Barium sulfate (B86663), another barium compound, is also known to be used as a catalyst support. researchgate.net

As a Catalytic Component:

In some cases, the components of the MOF itself can exhibit catalytic activity.

Barium Ions as Active Sites: The barium ions within the framework could act as Lewis acid sites, potentially catalyzing reactions such as aldol (B89426) condensations or other organic transformations. While barium itself is not a traditional transition metal catalyst, the unique coordination environment within the MOF could impart catalytic activity.

Organic Linker as a Functional Unit: The maleate ligand could also play a role in catalysis. The carbon-carbon double bond could, in principle, participate in reactions, or the carboxylate groups could act as basic sites.

Exploratory Research:

While there is no specific research detailing the use of barium maleate in catalysis, studies on other barium-containing materials provide some context. For example, barium oxide has been used as a catalyst or co-catalyst in various reactions. Activated barium metal has shown high activity as a hydrogenation catalyst. chemistryviews.orgnih.gov Additionally, barium-containing perovskites have been investigated for their catalytic properties in oxidation and other reactions. titech.ac.jp

These examples suggest that barium compounds can be catalytically active. However, the specific catalytic properties of barium maleate would depend on its stability under reaction conditions and the accessibility of its potential active sites. Therefore, the application of barium maleates in catalysis remains a theoretical and exploratory field, requiring experimental investigation to validate its potential.

Mechanistic Aspects of Potential Catalytic Activity of this compound

The investigation into the catalytic capabilities of this compound, also known as barium maleate, is an emerging area of materials science. While direct studies detailing its catalytic mechanisms are limited, an understanding of its potential can be inferred from its structural characteristics, thermal decomposition behavior, and the known catalytic properties of its constituent ions and decomposition products.

The potential catalytic activity of barium maleate can be conceptualized through two primary mechanistic pathways: catalysis by the intact coordination polymer and catalysis mediated by its decomposition products.

Environmental Chemistry and Geochemical Interactions of Barium 2+ ; Z but 2 Enedioate

Environmental Fate and Transport of Barium Maleate (B1232345) Species

The environmental fate and transport of barium maleate are intrinsically linked to the mobility and reactivity of the barium and maleate ions upon dissolution. Barium enters the environment naturally through the weathering of rocks and minerals, as well as from industrial processes. cdc.gov The transport of barium in soil is highly dependent on the soil's characteristics. cdc.gov In general, the mobility of barium is limited in soils with high cation exchange capacity (CEC), such as those rich in clay minerals or organic matter, due to strong adsorption. cdc.govccme.ca

| Factor | Effect on Barium (Ba²⁺) Mobility | Effect on Maleate Mobility | Overall Impact on Barium Maleate |

|---|---|---|---|

| Soil pH | Increased mobility under acidic conditions. ccme.ca | Decreased mobility at low pH due to increased sorption to minerals. acs.orgnih.gov | Complex; mobility may be highest in neutral to slightly alkaline conditions where maleate sorption is low and Ba²⁺ has not precipitated as a carbonate. |

| Cation Exchange Capacity (CEC) | Mobility is significantly limited in soils with high CEC (e.g., clays, organic matter) due to strong adsorption. cdc.govccme.ca | Indirect; high CEC soils often have more mineral surfaces for potential sorption. | Reduced transport due to strong retention of the barium cation. |

| Presence of Sulfate (B86663)/Carbonate | Greatly reduced mobility due to the formation of highly insoluble barium sulfate and barium carbonate precipitates. cdc.govcdc.gov | No direct effect. | Significantly reduced transport as Ba²⁺ is sequestered into stable mineral forms. |

| Organic Matter | Mobility limited by adsorption. cdc.gov Barium does not form strong soluble complexes with humic and fulvic acids. ccme.ca | Can compete for sorption sites on minerals, potentially increasing maleate mobility. | Reduced transport primarily due to Ba²⁺ adsorption. |

Interactions with Natural Water Systems

In natural water systems, the behavior of barium maleate is controlled by its solubility and the kinetics of its precipitation and dissolution, which are influenced by the water's chemistry, including pH, temperature, and the presence of competing ions.

Specific solubility data for barium maleate is not extensively documented in the literature. However, its solubility can be contextualized by examining other barium salts. Barium compounds exhibit a wide range of solubilities in water. cdc.gov Salts like barium chloride and barium acetate (B1210297) are highly soluble, while barium sulfate and barium carbonate are noted for their poor solubility. cdc.govwikipedia.org The solubility of barium compounds generally increases as the pH level decreases. mst.dk For instance, barium salts of dicarboxylic acids such as oxalate (B1200264) are sparingly soluble in water but soluble in acids. ccme.ca Given that maleic acid is a dicarboxylic acid, it is probable that barium maleate is sparingly soluble in neutral water, with its solubility increasing significantly in acidic environments. The presence of high concentrations of sulfate or carbonate in the water would lead to precipitation of the more insoluble barium sulfate or barium carbonate, effectively controlling the aqueous concentration of Ba²⁺. cdc.govcdc.gov

| Compound Name | Formula | General Solubility in Water | Reference |

|---|---|---|---|

| Barium Acetate | Ba(C₂H₃O₂)₂ | Highly Soluble (72 g/100 mL at 20 °C) | wikipedia.org |

| Barium Chloride | BaCl₂ | Quite Soluble (37.5 g/100 mL at 26 °C) | cdc.govmst.dk |

| Barium Carbonate | BaCO₃ | Poorly Soluble / Insoluble | cdc.govcdc.gov |

| Barium Sulfate | BaSO₄ | Very Poorly Soluble / Insoluble (~0.00024 g/100 mL at 20 °C) | cdc.govcdc.govyoutube.com |

| Barium Oxalate | BaC₂O₄ | Sparingly Soluble | ccme.ca |

| Barium Maleate | Ba(C₄H₂O₄) | Expected to be sparingly soluble, with increased solubility in acidic conditions. | Inferred |

The kinetics of barium maleate precipitation and dissolution in geochemical settings have not been specifically detailed. However, extensive research on barium sulfate (barite), a common mineral scale in industrial and natural settings, provides a useful analogue. The precipitation of barium salts can be a complex, multi-step process. frontiersin.org For barite, evidence suggests that deposition can occur through an intermediate nanocrystalline phase rather than a simple one-step reaction of ions depositing onto a surface. frontiersin.org

The dissolution of barium salts is also kinetically controlled. Studies on barite dissolution using chelating agents like DTPA (diethylenetriaminepentaacetic acid) show that factors such as temperature, contact time, and fluid dynamics significantly influence the rate. nih.govscielo.br For instance, the dissolution rate of barite increases with temperature, with a notable improvement above 50°C. nih.govscielo.br It is reasonable to assume that the dissolution of barium maleate would also be temperature-dependent. In a geochemical context, the dissolution would be faster in acidic waters due to the protonation of the maleate anion. Conversely, in waters supersaturated with respect to barium and maleate, precipitation would occur, with the rate being influenced by temperature, pressure, and the presence of nucleation sites on existing mineral surfaces. frontiersin.orgresearchgate.net

Sorption and Desorption Behavior in Soil and Sediment Matrices